1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-methyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C11H13N3O/c1-7(2)10-4-8(6-15)9-5-12-14(3)11(9)13-10/h4-7H,1-3H3 |
InChI Key |
SUXLODYDOZTLLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C)C(=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Friedländer Condensation Approaches
Friedländer condensation is a cornerstone method for constructing pyrazolo[3,4-b]pyridine scaffolds. This approach involves the cyclization of 5-aminopyrazole-4-carbaldehydes with α-methylene ketones or aldehydes under basic conditions.
Key Reaction Protocol
Starting Materials :
- 5-Amino-1-methyl-1H-pyrazole-4-carbaldehyde (precursor)
- Propan-2-one (acetone) or other α-methylene ketones
Reaction Conditions :
Mechanism :
- The ketone’s α-methylene group participates in a [3+3] cyclization with the amino and aldehyde groups of the pyrazole derivative, forming the pyrazolo-pyridine core.
- The substituent at position 6 is derived from the ketone’s R-group (e.g., methyl for acetone, isopropyl for propan-2-one derivatives).
Example Reaction and Yield
| Substrate (R-group) | Product (Position 6) | Yield (%) | Reference |
|---|---|---|---|
| Acetone (CH₃)₂CO | 6-Methyl | 70–75 | |
| Propan-2-one derivative | 6-Isopropyl | 65–70 |
Note : Propan-2-one derivatives (e.g., isopropyl methyl ketone) are hypothetical; standard ketones like acetone yield methyl substituents. For isopropyl substitution, alternative methods (e.g., Grignard reactions) may be required.
Vilsmeier-Haack Formylation
This method introduces the aldehyde group at position 4 via formylation of pyrazolo-pyridine precursors.
Grignard reagents enable the introduction of alkyl groups (e.g., isopropyl) into the pyrazolo-pyridine scaffold.
Key Reaction Protocol
Starting Material :
- 1-Methyl-6-bromo-1H-pyrazolo[3,4-b]pyridine (halogenated precursor)
Reagents :
Mechanism :
Example Reaction and Yield
| Substrate (Halogen) | Grignard Reagent | Yield (%) | Reference |
|---|---|---|---|
| 6-Bromo derivative | Isopropyl MgBr | 75–80 |
Note : Post-reaction steps (e.g., formylation) are required to achieve the final aldehyde.
Alkynyl Aldehyde Cyclization
Silver-catalyzed cyclization of alkynyl aldehydes with 5-aminopyrazoles offers regioselective access to substituted pyrazolo-pyridines.
Oxidative and Reductive Modifications
Post-synthetic functionalization (e.g., oxidation, reduction) tailors the aldehyde group.
Comparative Analysis of Methods
| Method | Strengths | Limitations |
|---|---|---|
| Friedländer Condensation | High yield, scalable | Limited R-group diversity |
| Vilsmeier-Haack | Specific formylation | Harsh conditions (POCl₃) |
| Grignard | Introduces alkyl groups | Multi-step synthesis |
| Alkynyl Cyclization | Regioselective C6 substitution | Requires Ag catalyst |
Chemical Reactions Analysis
Types of Reactions
1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazolopyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.
Industry: It is utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse properties depending on substituents and functional groups. Below is a comparative analysis of the target compound and structurally related analogs:
Structural and Functional Group Variations
Table 1: Key Structural Features of Comparable Compounds
Key Differences and Implications
Functional Group at Position 4 :
- The carbaldehyde group in the target compound contrasts with carboxylic acid groups in analogs (Table 1). Carbaldehydes are reactive toward nucleophiles (e.g., amines, hydrazines), enabling the synthesis of Schiff bases or heterocyclic fused systems . Carboxylic acids, however, are more likely to form salts or esters, impacting solubility and bioavailability .
Substituents at Position 1 :
- The target compound has a methyl group at position 1, while analogs feature bulkier aryl groups (e.g., 2-fluorophenyl). Aryl substituents may enhance steric hindrance or π-π stacking interactions, influencing binding affinity in biological systems .
In contrast, pyridin-3-yl (in C₁₉H₁₄N₄O₂) introduces aromaticity and hydrogen-bonding capability, which could alter electronic properties .
Electronic Effects :
- Fluorine substituents (e.g., in C₁₉H₁₆FN₃O₂) increase electronegativity and metabolic stability but are absent in the target compound. This difference may affect reactivity in medicinal chemistry contexts .
Carboxylic acid derivatives exhibit higher molecular weights due to additional substituents .
Biological Activity
1-Methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde (CAS No. 1989985-71-8) is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant data and case studies.
- Molecular Formula : C11H13N3O
- Molecular Weight : 203.25 g/mol
- CAS Number : 1989985-71-8
- IUPAC Name : 6-isopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. In a study evaluating various pyrazole derivatives, it was found that certain derivatives exhibited excellent antimicrobial activities with minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 | S. aureus |
| 7b | 0.25 | S. epidermidis |
This suggests that derivatives of pyrazolo[3,4-b]pyridine, including the target compound, could serve as potential candidates for developing new antimicrobial agents.
Anti-inflammatory Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives can inhibit inflammatory pathways. For instance, compounds in this class have shown to reduce LPS-induced NF-κB/AP-1 reporter activity significantly . This mechanism points towards their potential use in treating inflammatory diseases.
Anticancer Potential
The anticancer properties of this compound have been highlighted in various studies. A notable study demonstrated that related compounds exhibited antiproliferative activity against several cancer cell lines with IC50 values ranging from 0.75 to 4.15 µM . These compounds were effective in inducing apoptosis and inhibiting angiogenesis without affecting normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 0.75 |
| HeLa (Cervical) | 2.10 |
| A549 (Lung) | 4.15 |
Case Studies
- Antimicrobial Evaluation : In vitro studies have shown that the compound effectively inhibits biofilm formation in bacterial strains, which is crucial for developing treatments against chronic infections .
- Cancer Treatment : In vivo studies using murine models demonstrated that the compound could inhibit tumor growth significantly while showing no systemic toxicity . This highlights its potential as a lead compound for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
